molecular formula C5H4N2O3S B1587762 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- CAS No. 23945-50-8

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-

Cat. No. B1587762
CAS RN: 23945-50-8
M. Wt: 172.16 g/mol
InChI Key: XKHWTDCFQVKNHW-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- (5-PCAT) is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrimidines, a class of heterocyclic compounds that contain both nitrogen and oxygen atoms. 5-PCAT is a versatile compound that can be used for various purposes in the laboratory, such as synthesis, biochemical analysis, and drug development.

Scientific Research Applications

In the field of microbiology, “1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid” plays a crucial role in the genus Halomonas . It serves as a stress-tolerant chaperone, a compatible solute, a cell membrane stabilizer, and aids in the reduction of cell damage under stressful conditions . This compound is also known as ectoine and is produced within the cytoplasm of salt-loving bacteria like Halomonas .

The method of application involves the natural production of this compound within the bacteria. The presence of ectoine-coding genes in the Halomonas species helps them produce ectoine under stressful conditions . In particular, Halomonas elongata 1H9 was found to have 11 ectoine-coding genes .

The results of this application are significant. The presence of ectoine-coding genes in 32 Halomonas species indicates a strong association with H. elongata 1H9 . These genes help Halomonas species produce ectoine under stressful conditions, highlighting its role during the progression of microbial evolution .

properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHWTDCFQVKNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066943
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name 2-Thiouracil-5-carboxylic acid
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Product Name

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-

CAS RN

23945-50-8
Record name 5-Carboxy-2-thiouracil
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Record name 2-Thiouracil-5-carboxylic acid
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Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
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Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
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Record name 1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-carboxylic acid
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Synthesis routes and methods

Procedure details

Potassium tertiary butoxide (43.7 g, 389 mmol) and dimethyl sulfoxide (400 ml) were put in a 2-L egg-plant type flask to make a solution, ethyl 2-thiouracil-5-carboxylate (5.0 g, 25.0 mmol) was slowly added dropwise to the solution, and the mixture was subjected to reaction at room temperature for 1 hour. After the completion of the reaction, methanol (500 ml) was added to the reaction mixture, and the precipitate deposited was filtered. The resultant precipitate was dissolved in water, and hydrochloric acid was added to this solution to give 5-carboxy-2-thiouracil (2.54 g) as a light yellow solid.
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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